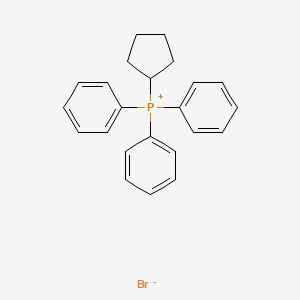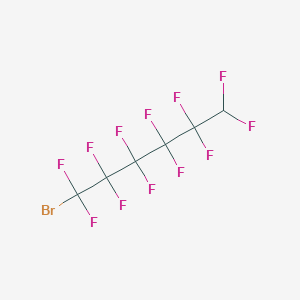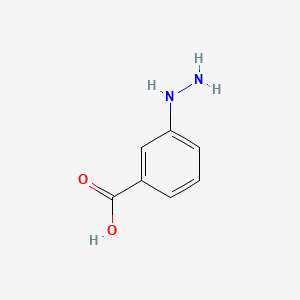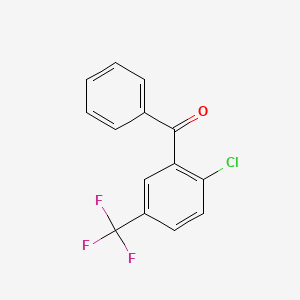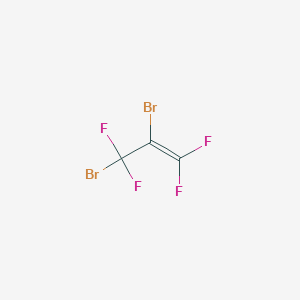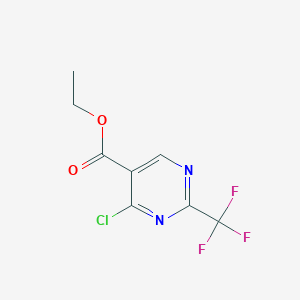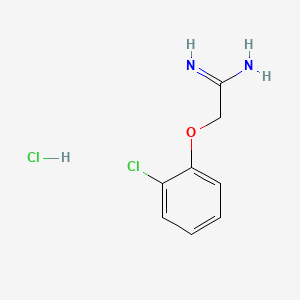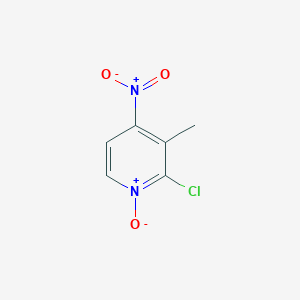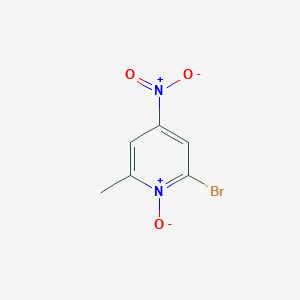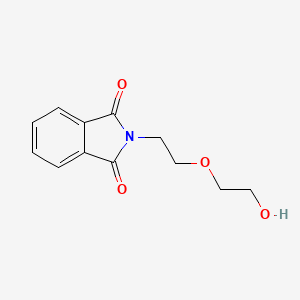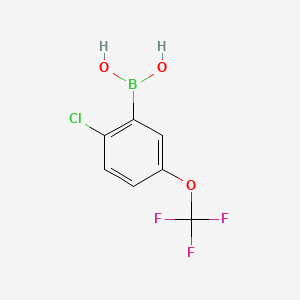
2-Chloro-5-(trifluoromethoxy)phenylboronic acid
説明
2-Chloro-5-(trifluoromethoxy)phenylboronic acid (2C5TFPBA) is a type of boronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in a wide range of synthetic and analytical techniques, including the synthesis of organometallic compounds, the formation of boronate esters, and the detection of boronates. It is also used in the synthesis of a variety of pharmaceuticals, biochemicals, and other organic compounds.
科学的研究の応用
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
- Method : The reaction generally involves the coupling of a boronic acid (like 2-Chloro-5-(trifluoromethoxy)phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Field : Medicinal Chemistry
- Application : This compound is used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic compounds that have applications in medicine, particularly in the treatment of skin conditions.
- Method : The synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic acid and an organic halide .
- Results : The result of this reaction is the formation of aryl- and hetarylfurocoumarins, which have potential therapeutic applications .
-
Functionalization via Lithiation and Reaction with Electrophiles
- Field : Organic Chemistry
- Application : This compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles .
- Method : The boronic acid is first lithiated, which means it is treated with a lithium reagent. This lithiated compound can then react with various electrophiles .
- Results : The outcome of this reaction is a new compound with a functional group introduced at the position of the boronic acid .
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP), which have potential use as antitumor agents .
- Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
- Results : The result of this reaction is a potential antitumor agent that can inhibit the action of KSP .
-
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors .
- Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
- Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of phosphodiesterase 10A .
- Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which are transient receptor potential melastatin 8 antagonists .
- Method : The specific method of preparation would depend on the structure of the desired antagonist, but it would involve the reaction of the boronic acid with other reagents to form the antagonist .
- Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of transient receptor potential melastatin 8 .
特性
IUPAC Name |
[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHYECKXGVYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376832 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1022922-16-2 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



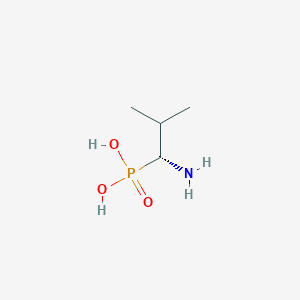
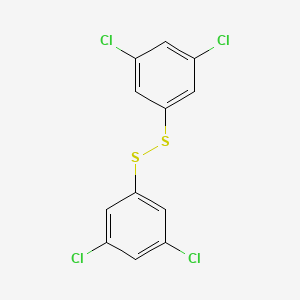
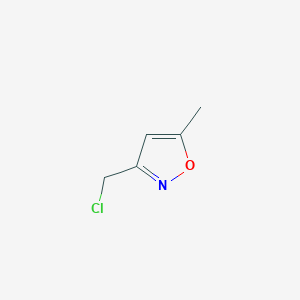
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
